3,5-Octadien-2-one is an unsaturated aliphatic ketone found naturally in various sources, including plants, insects, and marine organisms. It is a significant volatile organic compound (VOC) known for its contribution to the aroma and flavor of various foods and beverages. In scientific research, 3,5-Octadien-2-one has been identified as a key aroma compound, a semiochemical, and a marker for oxidation processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Mechanism of Action
Food Science and Technology:
Flavor and Aroma Characterization: 3,5-Octadien-2-one is a key aroma compound contributing to the characteristic aroma of various food products, including steamed Chinese mitten crab, cucumbers, algal marine oils, Lapsang Souchong black tea, Dong Ding Oolong tea, potato flour, wheat germ, porcine liver, shrimp, soymilk and milk mixtures, and vegetable soybean. [, , , , , , , , , , , ] It often imparts a “mushroom-like”, “metallic”, or “fishy” note to the overall aroma profile. [, , ]
Food Quality Indicator: The presence and concentration of 3,5-Octadien-2-one can serve as an indicator of lipid oxidation in food products. [, , , , , , , , ] Increased levels of this compound are associated with over-storage and potential off-flavors.
Food Processing Applications: Fermentation with specific microorganisms like Saccharomyces cerevisiae can reduce the levels of 3,5-Octadien-2-one, helping to mitigate fishy malodors in food products like Bangia fusco-purpurea seaweed. []
Entomology:
Insect Semiochemicals: 3,5-Octadien-2-one acts as a semiochemical, playing a role in insect behavior. It was found in the sand contaminated by ovipositing females of the gregarious desert locust Schistocerca gregaria, suggesting its role in oviposition aggregation. [, ]
Applications
Microbial Studies: 3,5-Octadien-2-one is produced by the fungus Fusarium graminearum during grain infestation and can be used as a marker for the presence of mycotoxins like zearalenone. []
Material Science: Instantized glycerol monooleate powders, which contain 3,5-Octadien-2-one, have been shown to improve the stability of protein-stabilized oil-in-water emulsions. []
Related Compounds
(E,Z)-3,5-Octadien-2-one
Compound Description: (E,Z)-3,5-Octadien-2-one is a geometric isomer of 3,5-octadien-2-one. It is often found alongside 3,5-octadien-2-one in natural sources and exhibits similar biological activities. [, , , , , ]
Relevance: This compound is a geometric isomer of 3,5-octadien-2-one, differing only in the arrangement of substituents around the double bond. This subtle structural difference can lead to variations in their physical and sensory properties. [, , , , , ]
Hexanal
Compound Description: Hexanal is a straight-chain aldehyde often associated with grassy and green odor notes. It is a common volatile compound found in various plant and food sources and is often produced during lipid oxidation. [, , , , , , , , , ]
Relevance: Hexanal, like 3,5-octadien-2-one, is frequently generated during lipid oxidation, contributing to off-flavors in food products like fish and oils. [, , , , , , , , , ]
(E,Z)-2,6-Nonadienal
Compound Description: (E,Z)-2,6-Nonadienal is an unsaturated aldehyde that contributes to the characteristic aroma of cucumbers and melons. It has been identified as an electroantennogram (EAG)-active compound for insects like the Western corn rootworm. [, , ]
Relevance: Similar to 3,5-octadien-2-one, (E,Z)-2,6-nonadienal is an unsaturated compound that plays a role in plant-insect interactions by exhibiting EAG activity in the Western corn rootworm. [, , ]
(E)-2-Nonenal
Compound Description: (E)-2-Nonenal is an unsaturated aldehyde known for its strong, fatty, and cucumber-like odor. It is commonly found in various food products, often as a product of lipid oxidation. [, , ]
Relevance: (E)-2-Nonenal, like 3,5-octadien-2-one, is an unsaturated compound and a common product of lipid oxidation, impacting the flavor and aroma of various food products. [, , ]
2-Tridecanone
Compound Description: 2-Tridecanone is a saturated ketone that contributes to the aroma of certain plants, including maize silk. It has been identified as an EAG-active compound for insects like the Western corn rootworm. [, ]
Relevance: 2-Tridecanone is structurally similar to 3,5-octadien-2-one, both possessing a ketone functional group. This compound also plays a role in plant-insect interactions by exhibiting EAG activity in the Western corn rootworm. [, ]
2-Pentylfuran
Compound Description: 2-Pentylfuran is a heterocyclic compound with a characteristic beany and nutty aroma. It is a common volatile compound found in various food products, often associated with legumes. [, , , ]
Relevance: 2-Pentylfuran, like 3,5-octadien-2-one, significantly impacts the aroma and flavor of food products. While 3,5-octadien-2-one can contribute to fishy off-flavors, 2-pentylfuran is associated with beany notes. [, , , ]
(E,E)-2,4-Decadienal
Compound Description: (E,E)-2,4-Decadienal is an unsaturated aldehyde known for its fatty and fried odor. It is a common product of lipid oxidation and is often associated with undesirable off-flavors in food products. [, , , ]
Relevance: (E,E)-2,4-Decadienal, like 3,5-octadien-2-one, is a product of lipid oxidation and contributes to the development of off-flavors in food products. [, , , ]
insoluble in water; soluble in fats Miscible at room temperature (in ethanol)
Canonical SMILES
CCC=CC=CC(=O)C
Isomeric SMILES
CC/C=C/C=C/C(=O)C
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3, 4, 4-Trimethyl-1, 2-cyclopentanedione belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3, 4, 4-Trimethyl-1, 2-cyclopentanedione is soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 3, 4, 4-trimethyl-1, 2-cyclopentanedione can be found in coffee and coffee products. This makes 3, 4, 4-trimethyl-1, 2-cyclopentanedione a potential biomarker for the consumption of this food product.